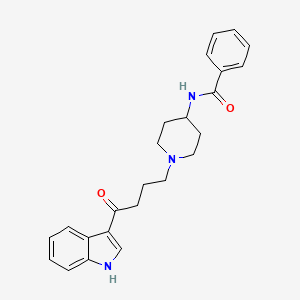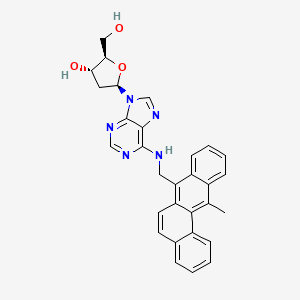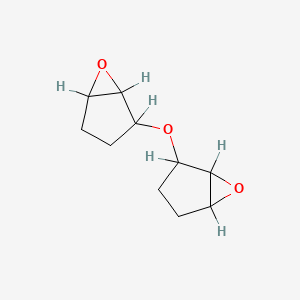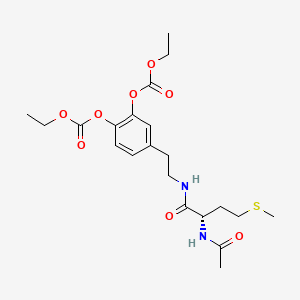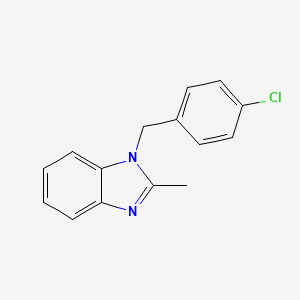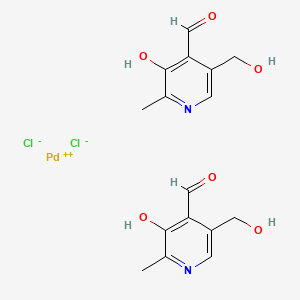
Palladium, dichlorobispyridoxal-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palladium, dichlorobispyridoxal- is a coordination compound involving palladium and pyridoxal ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of palladium, dichlorobispyridoxal- typically involves the reaction of palladium salts with pyridoxal ligands under controlled conditions. One common method includes dissolving palladium chloride in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then adding pyridoxal ligands to the solution. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired complex .
Industrial Production Methods
Industrial production of palladium complexes often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and crystallization to ensure the high purity of the final product. Techniques such as recrystallization and chromatography are commonly employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
Palladium, dichlorobispyridoxal- undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by the presence of oxidizing agents.
Reduction: Reduction reactions involving palladium complexes are also common, where reducing agents convert the palladium center to a lower oxidation state.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrazine are frequently used.
Substitution: Ligand substitution reactions often require the presence of competing ligands and may be facilitated by heating or the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield palladium(IV) complexes, while reduction reactions typically produce palladium(0) or palladium(II) species .
Scientific Research Applications
Palladium, dichlorobispyridoxal- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which palladium, dichlorobispyridoxal- exerts its effects involves the coordination of the palladium center with various molecular targets. In catalytic reactions, the palladium center facilitates the formation and breaking of chemical bonds, enabling the desired transformations. In biological systems, the compound can interact with DNA and proteins, leading to cytotoxic effects that are useful in anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
Dichloro-bis(pyrazole)palladium(II): This compound is similar in structure but involves pyrazole ligands instead of pyridoxal.
Dichloro-bis(3,5-dimethylpyrazol-1-yl)palladium(II): Another related compound with dimethylpyrazol ligands.
Uniqueness
Palladium, dichlorobispyridoxal- is unique due to the presence of pyridoxal ligands, which impart distinct electronic and steric properties to the complex. These properties can influence the compound’s reactivity and selectivity in various chemical reactions, making it a valuable tool in both research and industrial applications .
Properties
IUPAC Name |
3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde;palladium(2+);dichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H9NO3.2ClH.Pd/c2*1-5-8(12)7(4-11)6(3-10)2-9-5;;;/h2*2,4,10,12H,3H2,1H3;2*1H;/q;;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZASCSRRLACYJC-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=O)CO.CC1=NC=C(C(=C1O)C=O)CO.[Cl-].[Cl-].[Pd+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2O6Pd |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84206-78-0 |
Source


|
| Record name | Dichlorobispyridoxalpalladium (II) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084206780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


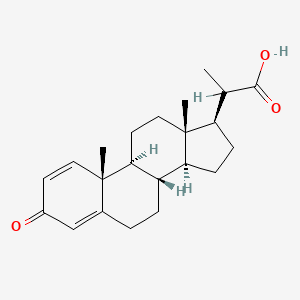
![2-[[3-(Diaminomethylidenehydrazinylidene)-1,1,1-trifluoropropan-2-ylidene]amino]guanidine](/img/structure/B1201494.png)
